Cas no 2243171-75-5 (2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid)

2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, which enhances stability and facilitates selective deprotection in synthetic applications. The cyclohexyl backbone provides structural rigidity, while the acetic acid moiety offers functional versatility for further derivatization. This compound is particularly valuable in peptide synthesis and medicinal chemistry, where the Boc group serves as a temporary protecting group for amines, enabling controlled reaction sequences. Its well-defined stereochemistry and high purity make it suitable for precise organic transformations. The product is commonly employed in the development of pharmaceuticals and bioactive molecules, where selective protection and deprotection strategies are critical.
2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid structure
2243171-75-5 structure
商品名:2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid
CAS番号:2243171-75-5
MF:C14H25NO4
メガワット:271.352604627609
CID:5866233
PubChem ID:124298023

2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid
    • Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-
    • EN300-6305686
    • 2243171-75-5
    • EN300-28283596
    • 2-(4-{[(tert-butoxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid
    • 2680678-66-2
    • CS-0120099
    • 2-[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}-4-methylcyclohexyl]acetic acid
    • インチ: 1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(4)7-5-10(6-8-14)9-11(16)17/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17)
    • InChIKey: WJWLBMPFSLUZPO-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(O)=O)CCC(NC(OC(C)(C)C)=O)(C)CC1

計算された属性

  • せいみつぶんしりょう: 271.17835828g/mol
  • どういたいしつりょう: 271.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 338
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.09±0.1 g/cm3(Predicted)
  • ふってん: 414.7±14.0 °C(Predicted)
  • 酸性度係数(pKa): 4.72±0.10(Predicted)

2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6305686-1.0g
2-(4-{[(tert-butoxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid
2243171-75-5 95.0%
1.0g
$986.0 2025-03-15
Enamine
EN300-6305686-0.1g
2-(4-{[(tert-butoxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid
2243171-75-5 95.0%
0.1g
$867.0 2025-03-15
Enamine
EN300-6305686-10.0g
2-(4-{[(tert-butoxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid
2243171-75-5 95.0%
10.0g
$4236.0 2025-03-15
Enamine
EN300-6305686-5.0g
2-(4-{[(tert-butoxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid
2243171-75-5 95.0%
5.0g
$2858.0 2025-03-15
Enamine
EN300-6305686-2.5g
2-(4-{[(tert-butoxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid
2243171-75-5 95.0%
2.5g
$1931.0 2025-03-15
Enamine
EN300-6305686-0.05g
2-(4-{[(tert-butoxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid
2243171-75-5 95.0%
0.05g
$827.0 2025-03-15
Enamine
EN300-6305686-0.25g
2-(4-{[(tert-butoxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid
2243171-75-5 95.0%
0.25g
$906.0 2025-03-15
Enamine
EN300-6305686-0.5g
2-(4-{[(tert-butoxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid
2243171-75-5 95.0%
0.5g
$946.0 2025-03-15

2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid 関連文献

2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acidに関する追加情報

Introduction to 2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid (CAS No. 2243171-75-5)

2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid, identified by the CAS number 2243171-75-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a cyclohexyl ring modified with an amino group and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery and medicinal chemistry.

The Boc-protected amino group in 2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid is particularly noteworthy, as it serves as a crucial protecting group in peptide synthesis. The Boc group not only prevents the amino group from participating in unwanted side reactions but also allows for selective deprotection under mild acidic conditions. This feature makes the compound an indispensable tool for chemists working on the development of peptide-based therapeutics, where precise control over reactivity is essential.

Furthermore, the 4-methylcyclohexyl moiety contributes to the overall steric and electronic properties of the molecule. This structural element can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. In recent years, there has been growing interest in leveraging such structural motifs to enhance the pharmacological properties of drug candidates. For instance, cyclohexyl-derived scaffolds have been explored in the design of novel antipsychotic and anti-inflammatory agents, highlighting the potential of 2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid as a building block for future therapeutics.

Recent advancements in computational chemistry and molecular modeling have further illuminated the utility of this compound. Researchers have utilized these tools to predict how modifications to the cyclohexyl ring and the attached functional groups might impact biological activity. For example, studies suggest that subtle changes in the substitution pattern of the cyclohexyl ring can significantly alter binding interactions with target proteins. This insight has spurred new synthetic strategies aimed at optimizing the compound's pharmacokinetic profile.

In addition to its role as a synthetic intermediate, 2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid has been investigated for its potential biological activities. Preliminary studies have indicated that derivatives of this compound may exhibit properties relevant to neurological disorders and inflammation. The Boc-protected amino group allows for further derivatization, enabling researchers to explore a wide range of possible bioactive molecules. These findings underscore the importance of 2243171-75-5 in ongoing drug discovery efforts.

The synthesis of 2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid presents its own set of challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in improving both yield and purity. Techniques such as asymmetric synthesis and catalytic hydrogenation have been employed to construct key intermediates with high enantioselectivity. These advancements not only facilitate access to this compound but also pave the way for more sophisticated molecular architectures.

The pharmaceutical industry continues to rely on high-quality intermediates like 2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid to accelerate drug development pipelines. Its versatility as a building block has made it a staple in many synthetic routes leading to novel therapeutics. As research progresses, it is likely that new applications for this compound will emerge, further solidifying its importance in medicinal chemistry.

Looking ahead, the integration of machine learning and artificial intelligence into drug discovery is expected to enhance the design and optimization of molecules like 2243171-75-5. These technologies can predict molecular properties and identify promising candidates much faster than traditional methods. By leveraging such tools, researchers can more efficiently explore derivatives with enhanced biological activity and improved pharmacokinetic profiles.

In conclusion, 2-(4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid (CAS No. 2243171-75-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable tool for synthetic chemists and drug developers alike. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly critical role in shaping the future of medicine.

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